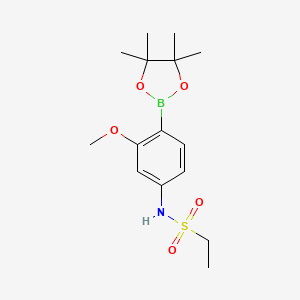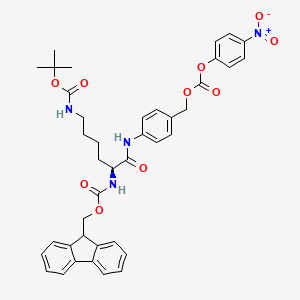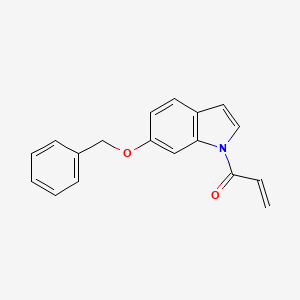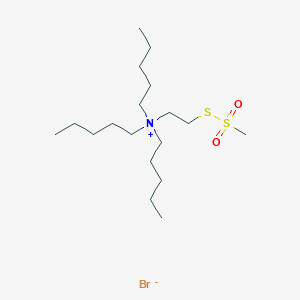
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure, which includes a sulfonylsulfanyl group and a tripentylazanium moiety, making it a subject of interest in both organic and inorganic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide typically involves a multi-step process. One common method includes the reaction of 2-methylsulfonylsulfanyl ethylamine with tripentyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide undergoes various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonylsulfanyl group can yield sulfone derivatives, while substitution of the bromide ion can produce a variety of substituted azanium compounds.
科学的研究の応用
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and thiol derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide involves its interaction with specific molecular targets. The sulfonylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the tripentylazanium moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activity.
類似化合物との比較
Similar Compounds
2-(Trimethylammonium)ethyl methanethiosulfonate bromide: This compound has a similar structure but with a trimethylammonium group instead of a tripentylazanium group.
1,2,4-Triazole-containing compounds: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H40BrNO2S2 |
|---|---|
分子量 |
446.6 g/mol |
IUPAC名 |
2-methylsulfonylsulfanylethyl(tripentyl)azanium;bromide |
InChI |
InChI=1S/C18H40NO2S2.BrH/c1-5-8-11-14-19(15-12-9-6-2,16-13-10-7-3)17-18-22-23(4,20)21;/h5-18H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
ASEVYJQNYULFTP-UHFFFAOYSA-M |
正規SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCSS(=O)(=O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


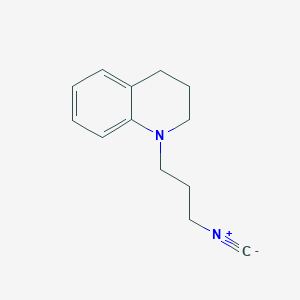
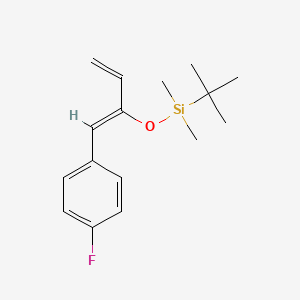
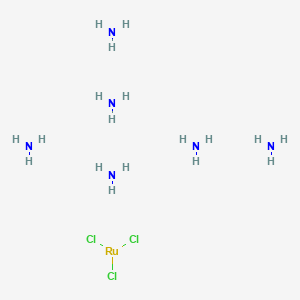
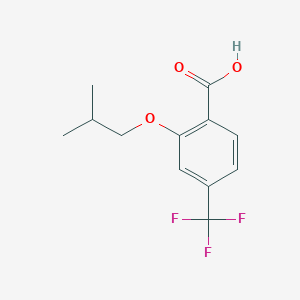
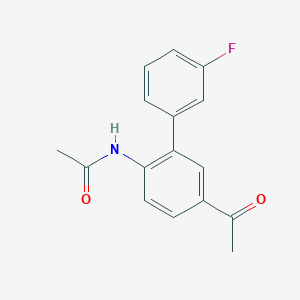
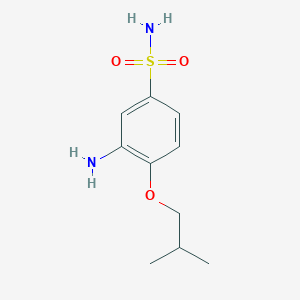
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)
![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)

![(Z)-4-[[(E)-3-[2-[(4-bromophenyl)methoxycarbonyl]-3-hydroxy-5-methoxyphenyl]prop-2-enyl]amino]-4-oxobut-2-enoic acid](/img/structure/B13726118.png)
